molecular formula C22H18Cl2N4O2S B3744523 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

Cat. No.: B3744523
M. Wt: 473.4 g/mol
InChI Key: VSUOMLQWHIWZAI-UHFFFAOYSA-N
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Description

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a phthalazinyl core substituted with a dichlorophenyl group and a dimethylbenzenesulfonamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Phthalazinyl Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a dichlorophenylamine is reacted with the phthalazinyl core.

    Attachment of the Dimethylbenzenesulfonamide Moiety: This final step can be accomplished through sulfonamide formation, where the phthalazinyl intermediate is reacted with a dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
  • **4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-methylbenzenesulfonamide

Uniqueness

The uniqueness of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl group and the dimethylbenzenesulfonamide moiety provides a unique balance of hydrophobic and hydrophilic characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S/c1-13-7-8-14(11-20(13)31(29,30)25-2)21-16-5-3-4-6-17(16)22(28-27-21)26-15-9-10-18(23)19(24)12-15/h3-12,25H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUOMLQWHIWZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 2
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 3
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5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 4
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5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 5
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

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